molecular formula C15H22N2 B7860729 (1-Benzyl-piperidin-3-yl)-cyclopropyl-amine

(1-Benzyl-piperidin-3-yl)-cyclopropyl-amine

Cat. No.: B7860729
M. Wt: 230.35 g/mol
InChI Key: KSJRWDWIFHZRLF-UHFFFAOYSA-N
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Description

(1-Benzyl-piperidin-3-yl)-cyclopropyl-amine is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a benzyl group attached to the nitrogen atom of a piperidine ring, which is further connected to a cyclopropylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Benzyl-piperidin-3-yl)-cyclopropyl-amine typically involves the following steps:

    Formation of Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors, such as 1,5-diaminopentane, under acidic or basic conditions.

    Introduction of Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, where benzyl chloride reacts with the piperidine ring in the presence of a base like sodium hydride.

    Attachment of Cyclopropylamine: The final step involves the reaction of the benzyl-piperidine intermediate with cyclopropylamine under suitable conditions, such as heating in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and advanced catalytic systems are often employed to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

(1-Benzyl-piperidin-3-yl)-cyclopropyl-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or cyclopropyl groups, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Alkyl halides, nucleophiles, solvents like dichloromethane or ethanol.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Amines, alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(1-Benzyl-piperidin-3-yl)-cyclopropyl-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including neuroprotective and analgesic properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various neurological disorders.

    Industry: It is used in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (1-Benzyl-piperidin-3-yl)-cyclopropyl-amine involves its interaction with specific molecular targets and pathways. The compound is known to modulate neurotransmitter systems, particularly by binding to receptors or enzymes involved in neurotransmission. This interaction can lead to changes in neuronal activity and has potential therapeutic implications for neurological disorders.

Comparison with Similar Compounds

Similar Compounds

  • (1-Benzyl-piperidin-3-yl)-isopropyl-amine
  • (1-Benzyl-piperidin-3-ylamino)-acetic acid
  • 7-[(1-alkylpiperidin-3-yl)methoxy]coumarin derivatives

Uniqueness

(1-Benzyl-piperidin-3-yl)-cyclopropyl-amine is unique due to its specific structural features, such as the presence of both a benzyl group and a cyclopropylamine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

1-benzyl-N-cyclopropylpiperidin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2/c1-2-5-13(6-3-1)11-17-10-4-7-15(12-17)16-14-8-9-14/h1-3,5-6,14-16H,4,7-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSJRWDWIFHZRLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=CC=CC=C2)NC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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